molecular formula C17H17N3O2S B4615298 N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4615298
M. Wt: 327.4 g/mol
InChI Key: BHXJCUFPSLSLGD-UHFFFAOYSA-N
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Description

  • Introduction N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that appears to be studied in the context of its potential anticancer properties and its role in chemical synthesis and analysis.

  • Synthesis Analysis

    • The synthesis of similar compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, involves starting materials like acetic acid and trimethoxybenzene, with derivatives showing significant anticancer activities (Ravinaik et al., 2021).
  • Molecular Structure Analysis

    • The molecular structure of related compounds like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established through spectral analysis and X-ray diffraction studies (Sharma et al., 2016).
  • Chemical Reactions and Properties

    • These compounds often exhibit reactions typical of benzamides and oxadiazoles, which include various condensation reactions and interactions with other chemical entities, forming complex structures used in medicinal chemistry (Jin et al., 2006).
  • Physical Properties Analysis

    • The physical properties such as crystal structure and stability are influenced by interactions like N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds, as well as π···π interactions (Sharma et al., 2016).
  • Chemical Properties Analysis

    • Chemical properties are characterized by their reactivity in synthesis and their potential biological activity, especially in the context of anticancer research. The specific molecular interactions and the presence of certain functional groups play a critical role in these properties (Ravinaik et al., 2021).

Scientific Research Applications

Anticancer Activities

Compounds structurally related to N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel Schiff’s bases containing thiadiazole scaffold and benzamide groups were synthesized and exhibited promising in vitro anticancer activity against a panel of human cancer cell lines, suggesting the potential for further development as anticancer agents (Tiwari et al., 2017).

Organic Synthesis Applications

The utility of thiosemicarbazide derivatives, including those related to the target compound, as precursors in the synthesis of various heterocyclic compounds has been demonstrated. These compounds serve as building blocks for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting their versatility in organic synthesis. Some synthesized compounds were also evaluated for their antimicrobial activity (Elmagd et al., 2017).

properties

IUPAC Name

N,2,5-trimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-6-7-12(2)13(9-11)17(21)20(3)10-15-18-16(19-22-15)14-5-4-8-23-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJCUFPSLSLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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